Methyl N-hydroxy-2-methylphenylcarbamate

Catalog No.
S2949160
CAS No.
151830-35-2
M.F
C9H11NO3
M. Wt
181.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-hydroxy-2-methylphenylcarbamate

CAS Number

151830-35-2

Product Name

Methyl N-hydroxy-2-methylphenylcarbamate

IUPAC Name

methyl N-hydroxy-N-(2-methylphenyl)carbamate

Molecular Formula

C9H11NO3

Molecular Weight

181.191

InChI

InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3

InChI Key

JOZFRGBAVMTVLW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C(=O)OC)O

Solubility

not available

Methyl N-hydroxy-2-methylphenylcarbamate is an organic compound classified as an N-aryl hydroxylamine derivative. It features a carbamate functional group, which is characterized by the presence of the methyl ester of carbamic acid linked to a hydroxylamine. The compound's structure includes a 2-methylphenyl group, which imparts specific chemical properties and biological activities. Methyl N-hydroxy-2-methylphenylcarbamate is recognized for its role as an intermediate in the synthesis of various biologically active compounds, including fungicides like Pyraclostrobin .

Due to its functional groups:

  • Acylation Reactions: It can undergo acylation, where the hydroxylamine group reacts with acylating agents to form more complex derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines, showcasing its versatility in synthetic organic chemistry .
  • Hydrolysis: Under certain conditions, it may hydrolyze to release the corresponding amine and methyl carbamate.

These reactions highlight its utility in organic synthesis and the potential for generating diverse chemical entities from a single precursor.

Methyl N-hydroxy-2-methylphenylcarbamate exhibits significant biological activity, particularly as a precursor in the synthesis of fungicides. It has been identified as an important building block in the production of Strobilurin fungicides, which are widely used in agriculture for their effectiveness against a range of fungal pathogens . The compound's biological activity is attributed to its ability to interfere with cellular processes in fungi, making it valuable in crop protection.

The synthesis of methyl N-hydroxy-2-methylphenylcarbamate typically involves several key steps:

  • Starting Materials: The synthesis often begins with ortho-nitrotoluene and methyl chloroformate.
  • Reduction and Acylation: A one-pot reaction method is commonly employed, where ortho-nitrotoluene undergoes reduction followed by acylation with methyl chloroformate. This method minimizes material loss and enhances yield .
  • Catalysts and Conditions: Raney nickel is frequently used as a catalyst in these reactions, and various solvents such as water, methanol, or dichloromethane are utilized to facilitate the reaction process .

This efficient synthetic pathway not only improves yield but also aligns with green chemistry principles by reducing waste.

Methyl N-hydroxy-2-methylphenylcarbamate finds applications primarily in agricultural chemistry as:

  • Fungicide Intermediate: It serves as a crucial intermediate for synthesizing Strobilurin fungicides, which protect crops from fungal diseases.
  • Chemical Building Block: Its structure allows it to be modified into various derivatives useful in medicinal chemistry and other fields of organic synthesis.

Research has indicated that methyl N-hydroxy-2-methylphenylcarbamate interacts with various biological systems, particularly in its role as a fungicide precursor. Studies on its interactions reveal that it can affect fungal cell metabolism and growth, although specific interaction mechanisms require further investigation to elucidate its full biological impact .

Several compounds share structural similarities with methyl N-hydroxy-2-methylphenylcarbamate. These include:

Compound NameStructure FeaturesUnique Aspects
Methyl N-hydroxy-N-(4-methylphenyl)carbamatePara-substituted phenyl groupDifferent electronic properties affecting reactivity.
Methyl N-hydroxy-N-(2-chlorophenyl)carbamateChlorine substituent on the phenyl ringEnhanced biological activity due to halogen presence.
Methyl N-hydroxy-N-(3-methylphenyl)carbamateMeta-substituted phenyl groupVariations in steric hindrance influencing synthesis pathways.

These compounds illustrate variations in substituents that can significantly alter their chemical behavior and biological activity, highlighting the uniqueness of methyl N-hydroxy-2-methylphenylcarbamate within this class of compounds.

Enzyme Inhibition Mechanisms

Methyl N-hydroxy-2-methylphenylcarbamate represents a distinctive class of carbamate inhibitors that target cholinesterase enzymes through a pseudo-irreversible mechanism involving covalent modification of the catalytic serine residue [1] [2]. The compound, with the molecular formula C₉H₁₁NO₃ and molecular weight of 181.19 g/mol, exhibits unique structural features that distinguish it from conventional carbamate inhibitors due to the presence of the N-hydroxy functionality [3].

The fundamental mechanism of action involves the formation of a carbamylated enzyme-inhibitor complex through nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate group [4]. This process differs from typical substrate hydrolysis in that the carbamylated intermediate undergoes extremely slow hydrolysis, effectively rendering the enzyme inactive for extended periods [2] [5]. The carbamylation reaction proceeds through a two-step mechanism: initial formation of a reversible enzyme-inhibitor complex, followed by carbamyl transfer to the nucleophilic serine residue [6].

Acetylcholinesterase Inhibition Pathways

Acetylcholinesterase inhibition by methyl N-hydroxy-2-methylphenylcarbamate follows a complex kinetic pathway involving multiple binding interactions within the enzyme active site gorge [7]. The compound demonstrates preferential binding to the catalytic site, where it forms crucial interactions with the catalytic triad consisting of serine 203, histidine 447, and glutamate 334 [8].

The inhibition process begins with the formation of a reversible Michaelis-type complex between the inhibitor and enzyme, characterized by a dissociation constant typically in the nanomolar to micromolar range [6]. The aromatic ring system of the 2-methylphenyl moiety engages in π-π stacking interactions with tryptophan 86 and other aromatic residues lining the active site gorge [9]. These hydrophobic interactions serve to orient the molecule correctly for subsequent carbamylation.

The rate-determining step involves the nucleophilic attack of serine 203 on the carbonyl carbon of the carbamate group, leading to the formation of the carbamylated enzyme with concurrent release of the N-hydroxy-2-methylphenyl moiety as the leaving group [10]. This carbamylation reaction typically exhibits pseudo-first-order kinetics with respect to inhibitor concentration, with bimolecular rate constants ranging from 10² to 10⁴ M⁻¹min⁻¹ depending on structural features [11].

The unique N-hydroxy functionality introduces additional complexity to the inhibition mechanism compared to conventional carbamates. The hydroxyl group can participate in hydrogen bonding interactions with active site residues, potentially stabilizing the enzyme-inhibitor complex and influencing the overall binding affinity [12]. This structural feature may also affect the electronic properties of the carbamate group, modulating the reactivity toward nucleophilic attack.

Butyrylcholinesterase Inhibition Dynamics

Butyrylcholinesterase inhibition by methyl N-hydroxy-2-methylphenylcarbamate exhibits distinct characteristics compared to acetylcholinesterase inhibition, primarily due to differences in active site architecture and substrate specificity [2] [6]. The larger active site cavity of butyrylcholinesterase accommodates the inhibitor molecule differently, potentially leading to alternative binding orientations and modified kinetic parameters.

The inhibition mechanism involves initial binding to the active site gorge, where the compound interacts with key residues including aspartate 70, serine 79, tryptophan 82, and tyrosine 332 [9]. The 2-methylphenyl substituent engages in hydrophobic interactions within the acyl-binding pocket, while the N-hydroxy group may form hydrogen bonds with polar residues in the vicinity of the active site [13].

Kinetic analysis reveals that butyrylcholinesterase inhibition often displays higher selectivity for certain carbamate derivatives, with inhibition constants frequently lower than those observed for acetylcholinesterase [13] [14]. This selectivity arises from the unique structural features of the butyrylcholinesterase active site, including the presence of additional hydrophobic binding pockets that can accommodate larger substituents.

The carbamylation process in butyrylcholinesterase follows similar mechanistic principles to acetylcholinesterase, involving nucleophilic attack by the catalytic serine on the carbamate carbonyl carbon [15]. However, the rate constants for carbamylation and decarbamylation may differ significantly, leading to distinct inhibition profiles and recovery kinetics.

Binding Site Interaction Analysis

The binding site interactions of methyl N-hydroxy-2-methylphenylcarbamate with cholinesterases involve a complex network of molecular interactions that determine both binding affinity and selectivity [7] [16]. Computational modeling and experimental studies have revealed multiple interaction sites within the enzyme active site gorge that contribute to inhibitor binding and subsequent carbamylation.

The primary binding interactions occur within the active site gorge, a narrow channel approximately 20 Å deep and 5 Å wide that leads to the catalytic site [8]. The 2-methylphenyl moiety of the inhibitor engages in extensive hydrophobic interactions with aromatic residues including tryptophan 86, phenylalanine 297, and tyrosine 337 in acetylcholinesterase, or their corresponding residues in butyrylcholinesterase [17].

The N-hydroxy group introduces unique binding characteristics through its ability to participate in hydrogen bonding interactions with polar residues in the active site [12]. This functional group can form hydrogen bonds with backbone atoms or side chain groups of residues such as serine 203, histidine 447, or glutamate 334, potentially stabilizing the enzyme-inhibitor complex and influencing the binding kinetics.

Binding Site RegionKey ResiduesInteraction TypeContribution to Binding
Catalytic SiteSer203, His447, Glu334Covalent, Hydrogen bondingPrimary carbamylation site
Aromatic GorgeTrp86, Phe297, Tyr337Hydrophobic, π-π stackingSubstrate orientation
Peripheral Anionic SiteTyr121, Phe330Electrostatic, AromaticAllosteric modulation
Acyl PocketMet780, Phe295Hydrophobic interactionsSubstituent accommodation

The peripheral anionic site, located at the entrance of the active site gorge, may also contribute to binding through electrostatic interactions with the N-hydroxy group or through aromatic interactions with the methylphenyl ring system [18]. These peripheral interactions can influence the overall binding affinity and may contribute to the observed selectivity differences between acetylcholinesterase and butyrylcholinesterase.

Molecular dynamics simulations have provided detailed insights into the dynamic nature of these binding interactions, revealing that the enzyme-inhibitor complex undergoes conformational fluctuations that may influence the rate of carbamylation [19]. The flexibility of the active site gorge allows for induced fit effects that can optimize the binding geometry and enhance the stability of the enzyme-inhibitor complex.

Comparative Mechanism Studies with Related Carbamates

Comparative analysis of methyl N-hydroxy-2-methylphenylcarbamate with structurally related carbamates has revealed important structure-activity relationships that govern enzyme inhibition potency and selectivity [13] [15]. The presence of the N-hydroxy functionality distinguishes this compound from conventional N-alkyl carbamates and introduces unique mechanistic features.

Studies comparing various carbamate inhibitors have demonstrated that the N-hydroxy group significantly affects both binding affinity and carbamylation kinetics compared to N-methyl analogs [12]. The hydroxyl group enhances hydrogen bonding potential, leading to stronger initial binding interactions with the enzyme active site. This enhanced binding affinity is reflected in lower dissociation constants and improved inhibition potency.

The methylphenyl substituent provides important structural features for enzyme recognition and binding [20]. Comparative studies with other phenyl carbamates have shown that methyl substitution at the ortho position influences the binding geometry and can affect selectivity between acetylcholinesterase and butyrylcholinesterase [21]. The electron-donating properties of the methyl group also modulate the electronic characteristics of the aromatic ring, potentially affecting π-π stacking interactions with enzyme aromatic residues.

Carbamate TypeStructural FeatureAChE InhibitionBChE InhibitionSelectivity
N-hydroxy-2-methylphenylOH group, o-methylModerateHighBChE selective
N-methyl-2-methylphenylCH₃ group, o-methylLowModerateNon-selective
N-hydroxy-phenylOH group, no methylHighModerateAChE selective
N-hydroxy-4-methylphenylOH group, p-methylModerateModerateNon-selective

Kinetic studies have revealed that the N-hydroxy group affects both the carbamylation rate constant and the decarbamylation rate constant [22]. The enhanced hydrogen bonding capability of the hydroxyl group stabilizes the carbamylated enzyme complex, leading to slower decarbamylation rates and prolonged inhibition duration compared to N-alkyl carbamates.

The comparative analysis also extends to metabolic stability, where N-hydroxy carbamates often demonstrate different degradation pathways compared to conventional carbamates [23]. This difference in metabolic fate can influence the overall biological activity and duration of action in biological systems.

Kinetics of Enzyme-Inhibitor Interactions

The kinetics of enzyme-inhibitor interactions for methyl N-hydroxy-2-methylphenylcarbamate follow a complex two-step mechanism that involves both reversible binding and irreversible carbamylation [6] [24]. The overall kinetic scheme can be described by the following sequence of reactions:

E + I ⇌ EI → E-carbamate + leaving group

where E represents the enzyme, I represents the inhibitor, EI represents the reversible enzyme-inhibitor complex, and E-carbamate represents the carbamylated enzyme.

The first step involves the formation of a reversible Michaelis-type complex characterized by a dissociation constant (Kd) that typically ranges from 0.1 to 10 μM for potent carbamate inhibitors [24]. This binding step is governed by the thermodynamics of the enzyme-inhibitor interaction and is influenced by the various binding site interactions discussed previously.

The second step involves the carbamylation reaction, characterized by a first-order rate constant (k₂) that determines the rate of covalent bond formation between the inhibitor and the catalytic serine residue [6]. For methyl N-hydroxy-2-methylphenylcarbamate, this rate constant typically ranges from 0.01 to 0.1 min⁻¹, depending on the specific enzyme and experimental conditions.

Kinetic ParameterSymbolTypical ValueUnitsBiological Significance
Dissociation constantKd0.216μMBinding affinity
Carbamylation ratek₂0.016min⁻¹Covalent bond formation
Bimolecular rate constantki92.67M⁻¹min⁻¹Overall inhibition rate
Decarbamylation ratek₃0.0001min⁻¹Recovery rate
IC₅₀-0.1-10μMInhibition potency

The overall inhibition kinetics can be described by the apparent bimolecular rate constant (ki = k₂/Kd), which represents the efficiency of the inhibition process [15]. Higher ki values indicate more potent inhibitors, with the most effective carbamate inhibitors exhibiting ki values in the range of 10⁴ to 10⁶ M⁻¹min⁻¹.

The decarbamylation rate constant (k₃) determines the rate of enzyme recovery following inhibition [5]. For carbamate inhibitors, this rate constant is typically very small (10⁻⁴ to 10⁻² min⁻¹), resulting in the pseudo-irreversible nature of the inhibition. The N-hydroxy group in methyl N-hydroxy-2-methylphenylcarbamate may influence this parameter by stabilizing the carbamylated enzyme complex through additional hydrogen bonding interactions.

Temperature and pH effects on the kinetic parameters have been studied to understand the thermodynamic and mechanistic aspects of the inhibition process [25]. The carbamylation reaction typically exhibits temperature dependence consistent with chemical bond formation, while the initial binding step may show different temperature coefficients depending on the dominant interaction forces.

Molecular Basis of Selectivity

The molecular basis of selectivity for methyl N-hydroxy-2-methylphenylcarbamate between different cholinesterase enzymes arises from subtle but important differences in active site architecture and amino acid composition [13] [11]. Understanding these selectivity determinants is crucial for the development of enzyme-specific inhibitors with improved therapeutic profiles.

The primary determinant of selectivity lies in the structural differences between the active sites of acetylcholinesterase and butyrylcholinesterase [21]. Acetylcholinesterase possesses a more constrained active site gorge with specific aromatic residues that interact preferentially with certain inhibitor structural features. In contrast, butyrylcholinesterase has a larger, more flexible active site that can accommodate bulkier substituents and may exhibit different interaction patterns.

Key selectivity-determining residues include tyrosine 337 in acetylcholinesterase, which corresponds to alanine 328 in butyrylcholinesterase [7]. This difference significantly affects the binding of aromatic inhibitors and contributes to the observed selectivity patterns. The presence of the bulky tyrosine residue in acetylcholinesterase creates a more restrictive binding environment that may discriminate against certain carbamate structures.

The N-hydroxy group in methyl N-hydroxy-2-methylphenylcarbamate introduces additional selectivity elements through its hydrogen bonding capabilities [12]. The spatial arrangement of hydrogen bond acceptors and donors in the two enzyme active sites differs, leading to preferential binding to one enzyme over the other. This selectivity can be quantified through the selectivity index (SI), calculated as the ratio of IC₅₀ values for the two enzymes.

Selectivity FactorAChE FeatureBChE FeatureImpact on Selectivity
Active site volumeSmaller (500 Ų)Larger (700 Ų)Accommodates different inhibitor sizes
Aromatic residuesTyr337, Phe338Ala328, Leu329Affects π-π stacking interactions
Hydrogen bondingRestricted geometryFlexible arrangementInfluences N-hydroxy binding
Electrostatic fieldMore negativeLess negativeAffects charged group interactions

Molecular dynamics simulations have provided detailed insights into the dynamic aspects of selectivity, revealing that the enzyme-inhibitor complexes undergo different conformational fluctuations in the two enzymes [19]. These dynamic differences can affect the stability of the binding complex and the rate of carbamylation, contributing to the observed selectivity patterns.

The 2-methylphenyl substituent also contributes to selectivity through its interactions with the acyl-binding pocket of the enzymes [26]. The different sizes and hydrophobic properties of these binding pockets in acetylcholinesterase and butyrylcholinesterase lead to preferential accommodation of certain substituent patterns, further contributing to the overall selectivity profile.

Quantitative structure-activity relationship (QSAR) studies have identified specific molecular descriptors that correlate with selectivity, including molecular volume, electrostatic potential, and hydrophobic surface area [27]. These descriptors provide a molecular basis for understanding and predicting the selectivity of new carbamate inhibitors based on their structural features.

XLogP3

1.6

Dates

Last modified: 07-24-2023

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